![molecular formula C18H18N4 B2639256 N4,N4-Dibenzylpyrimidine-2,4-diamine CAS No. 1865622-92-9](/img/structure/B2639256.png)
N4,N4-Dibenzylpyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N4,N4-Dibenzylpyrimidine-2,4-diamine” is a chemical compound with the CAS Number: 1865622-92-9 . It has a molecular weight of 290.37 .
Molecular Structure Analysis
The IUPAC name for this compound is N4,N4-dibenzylpyrimidine-2,4-diamine . The InChI code for this compound is 1S/C18H18N4/c19-18-20-12-11-17(21-18)22(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,19,20,21) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 290.37 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.科学的研究の応用
Cancer Research and CDK Inhibition
Compound Design: Researchers have designed novel derivatives of N4,N4-Dibenzylpyrimidine-2,4-diamine based on 3D-QSAR pharmacophores. These compounds exhibit potent inhibitory activities against CDK2/cyclin E1 and CDK9/cyclin T1 .
Anti-Tumor Activity: The synthesized compounds demonstrated cytotoxicity against tumor cell lines, with GI50 values at a lower micromolar or submicromolar level. Notably, their inhibitory activities against CDK2 and CDK9 correlated well with cytotoxicity .
Anti-Malarial Research
N4,N4-Dibenzylpyrimidine-2,4-diamine has also been investigated for its anti-malarial properties:
- Scaffold Modification : Researchers prepared 28 new derivatives to enhance the overall potency, selectivity, and solubility of the compound. By varying the anilino groups attached to the 2- and 4-positions, they aimed to improve its anti-malarial activity .
Dual CDK2/CDK9 Inhibition
Another avenue of interest is the dual inhibition of CDK2 and CDK9:
- Design and Synthesis : Novel N2,N4-disubstituted pyrimidine-2,4-diamines were synthesized. Among them, several compounds exhibited potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems. Compounds 3g and 3c were particularly effective inhibitors .
特性
IUPAC Name |
4-N,4-N-dibenzylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c19-18-20-12-11-17(21-18)22(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTSYPLNGGMZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4-Dibenzylpyrimidine-2,4-diamine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。